An In-depth Technical Guide to 1-(4-Fluoro-3-methylphenyl)ethanone
An In-depth Technical Guide to 1-(4-Fluoro-3-methylphenyl)ethanone
Introduction
1-(4-Fluoro-3-methylphenyl)ethanone, also known as 4'-Fluoro-3'-methylacetophenone, is a substituted aromatic ketone that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern—a fluorine atom and a methyl group on the phenyl ring—imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and applications, with a focus on the practical insights required for laboratory and development settings. The strategic placement of the fluoro and methyl groups influences reactivity and provides a handle for further functionalization, making it a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1]
Part 1: Core Chemical and Physical Properties
The fundamental physicochemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The properties of 1-(4-Fluoro-3-methylphenyl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 369-32-4 | [2][3] |
| Molecular Formula | C₉H₉FO | [1][2][3] |
| Molecular Weight | 152.17 g/mol | [1][2][3] |
| Appearance | Colorless to yellowish clear liquid | [1][3] |
| Boiling Point | 215-224 °C at 760 mmHg | [1][2][3] |
| Density | ~1.1 g/cm³ | [2][3] |
| Flash Point | 86.5 °C | [2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, DMF, dichloromethane) | [1][3] |
| Refractive Index | ~1.493 - 1.5128 | [1][3] |
| InChI Key | SMSVMBMJEYTUOZ-UHFFFAOYSA-N | [3] |
Part 2: Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of 1-(4-Fluoro-3-methylphenyl)ethanone is the Friedel-Crafts acylation of 2-fluorotoluene.[2][4][5] This reaction is a cornerstone of electrophilic aromatic substitution and its success hinges on understanding the directing effects of the substituents on the aromatic ring.
Regioselectivity in Friedel-Crafts Acylation
The regiochemical outcome of the acylation is controlled by the interplay of the electronic and steric effects of the methyl (-CH₃) and fluoro (-F) groups. Both are ortho, para-directors.[6] However, the methyl group is an activating director, while the fluorine atom is a deactivating (by induction) yet ortho, para-directing (by resonance) group.
-
Methyl Group (-CH₃): Strongly activates the positions ortho (C2, C6) and para (C4) to it.
-
Fluoro Group (-F): Deactivates the ring but directs incoming electrophiles to its ortho (C3) and para (C5) positions.
In 2-fluorotoluene, the position para to the strongly activating methyl group (C4) is the most electronically favored site for electrophilic attack. While other positions are also activated, the C4 position represents the point of convergent activation and is sterically accessible, leading to the desired product as the major isomer.[6]
Caption: Key components in the Friedel-Crafts synthesis.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of 2-fluorotoluene.
Materials:
-
2-Fluorotoluene (1.0 equivalent)
-
Acetyl chloride (1.05 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Anhydrous conditions are critical as the AlCl₃ catalyst is extremely sensitive to moisture.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath while stirring.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The formation of the acylium ion electrophile begins during this step.[7]
-
Substrate Addition: Following the complete addition of acetyl chloride, add 2-fluorotoluene (1.0 eq.), also dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C to control the exothermic reaction and prevent side reactions.[6]
-
Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for one hour before warming to room temperature. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 1M HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude liquid can be purified by vacuum distillation to obtain the final, high-purity 1-(4-Fluoro-3-methylphenyl)ethanone.
Caption: Experimental workflow for synthesis.
Part 3: Spectral Analysis
Structural elucidation relies on a combination of spectroscopic techniques. While a public, comprehensive spectral database for this specific molecule is limited, its expected spectral characteristics can be reliably predicted based on its functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The acetyl methyl protons (-COCH₃) would appear as a sharp singlet around 2.5 ppm, while the aromatic methyl protons (-CH₃) would appear as a singlet around 2.3 ppm.
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 197 ppm. Signals for the nine distinct carbon atoms would be visible, with the carbons attached to the fluorine showing characteristic C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found in the range of 1680-1700 cm⁻¹.[8] C-H stretches from the methyl groups and the aromatic ring will appear around 2900-3100 cm⁻¹. A C-F stretch will also be present, typically in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152. A prominent peak would be the acylium ion [M-CH₃]⁺ at m/z = 137, resulting from the characteristic alpha-cleavage of the methyl group from the ketone.
Part 4: Applications in Research and Drug Development
1-(4-Fluoro-3-methylphenyl)ethanone is not just a laboratory curiosity; it is a key intermediate in synthesizing high-value molecules.
-
Pharmaceutical Intermediates: Its structure is a common motif in the development of new therapeutic agents. For instance, it has been utilized in the discovery of potent and selective inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor C (RORc).[9] RORc is a significant target for treating inflammatory diseases like psoriasis and rheumatoid arthritis. The fluoromethylphenyl group in these complex molecules often plays a crucial role in binding affinity, selectivity, and metabolic stability.
-
Agrochemicals and Dyes: As a versatile building block, it can be used in the synthesis of novel pesticides and dyes, where the specific substitution pattern can influence the biological activity or colorimetric properties of the final product.[1]
Part 5: Safety and Handling
Proper handling of 1-(4-Fluoro-3-methylphenyl)ethanone is essential for laboratory safety.
-
Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]
-
Handling Precautions: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][11] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][11] Avoid contact with skin and eyes and prevent the formation of aerosols.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[3][11]
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[1][3] If on skin, wash with plenty of water. If irritation persists for either, seek medical advice.[3]
References
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1-(4-fluoro-3-methylphenyl)ethanone - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]
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4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2023, December 4). Retrieved January 11, 2026, from [Link]
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1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic - PubMed - NIH. (2015, July 9). Retrieved January 11, 2026, from [Link]
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Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 11, 2026, from [Link]
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Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (n.d.). Retrieved January 11, 2026, from [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Retrieved January 11, 2026, from [Link]
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